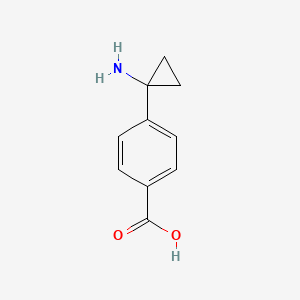

4-(1-Aminocyclopropyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminocyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOWJKUJOVHUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1-Aminocyclopropyl)benzoic acid CAS 1014743-82-8 properties

The following technical guide details the properties, synthesis, and applications of 4-(1-Aminocyclopropyl)benzoic acid (CAS 1014743-82-8).

CAS: 1014743-82-8 | Formula: C₁₀H₁₁NO₂ | M.W.: 177.20 g/mol [1]

Executive Summary

This compound is a bifunctional building block characterized by a benzene ring substituted at the para position with a 1-aminocyclopropyl moiety. This structure represents a conformationally restricted analog of γ-amino acids and a bioisostere of 4-aminobenzoic acid (PABA) and phenylalanine derivatives.

Its primary utility lies in medicinal chemistry as a rigidified linker and pharmacophore scaffold . The cyclopropane ring locks the amino group into a specific orientation relative to the phenyl ring, reducing the entropic penalty of binding to target proteins (e.g., GPCRs, proteases). Unlike flexible alkyl chains, the cyclopropyl spacer imposes defined distance and angular constraints between the basic amine and the acidic carboxylate.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound exists as a zwitterion at neutral pH, exhibiting high melting point behavior typical of amino acids.

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| SMILES | NC1(CC1)C2=CC=C(C(O)=O)C=C2 | |

| Molecular Weight | 177.20 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | DMSO (>20 mg/mL), Dilute HCl/NaOH | Poor solubility in neutral water/Et₂O |

| pKa (Calc.) | Acid: ~3.8 | Amine: ~8.9 |

| H-Bond Donors | 2 (NH₂, OH) | |

| H-Bond Acceptors | 3 (C=O, OH, N) | |

| Rotatable Bonds | 1 (Phenyl-COOH bond) | Cyclopropyl-Phenyl bond is sterically hindered |

Structural Significance & Logic

The "geminal" substitution pattern (both the amino group and the phenyl ring attached to C1 of the cyclopropane) creates a unique steric environment.

-

Conformational Lock: The cyclopropane ring prevents free rotation observed in acyclic analogs (e.g.,

-methylbenzylamine derivatives). -

Metabolic Stability: The cyclopropyl group adjacent to the amine hinders

-oxidation by monoamine oxidases (MAO), potentially extending the half-life of drugs incorporating this motif. -

Vector Alignment: The para-substitution ensures a linear vector between the N-terminus and C-terminus, making it an ideal spacer for fragment-based drug design.

Pharmacophore Logic Map

Figure 1: Pharmacophoric connectivity illustrating the structural logic of the scaffold.[2][3][4][5]

Synthesis Protocol

Direct synthesis from 4-cyanobenzoic acid is problematic due to Grignard incompatibility with the acidic proton and ester group. The most robust, authoritative route utilizes the Kulinkovich-Szymoniak reaction on a bromo-nitrile precursor, followed by late-stage carboxylation.

Core Reaction Scheme

-

Cyclopropanation: 4-Bromobenzonitrile

1-(4-Bromophenyl)cyclopropylamine. -

Protection: Amine protection (Boc).

-

Carboxylation: Lithium-Halogen Exchange + CO₂.

-

Deprotection: Acidic cleavage.

Step-by-Step Methodology

Step 1: Kulinkovich-Szymoniak Cyclopropanation

This step constructs the strained ring and installs the amine in one pot.

-

Reagents: 4-Bromobenzonitrile (1.0 eq), EtMgBr (2.2 eq, 3.0 M in Et₂O), Ti(OiPr)₄ (1.1 eq), BF₃·OEt₂ (2.2 eq).

-

Solvent: Anhydrous THF/Ether.

-

Protocol:

-

Dissolve 4-bromobenzonitrile in dry THF under Argon. Cool to -78°C.[6]

-

Add Ti(OiPr)₄ followed by slow addition of EtMgBr. The solution will turn dark (titanacyclopropane formation).

-

Warm to room temperature (RT) and stir for 1 hour.

-

Add BF₃·OEt₂ dropwise (Lewis acid mediates ring contraction). Stir for 2 hours.

-

Quench: Carefully add 10% NaOH solution. Extract with Et₂O.

-

Purification: Acid-base extraction yields crude 1-(4-bromophenyl)cyclopropylamine .

-

Step 2: Protection (Boc)

-

Protocol: React crude amine with Boc₂O (1.1 eq) and Et₃N in DCM. Purify via silica flash chromatography (Hexane/EtOAc). This yields N-Boc-1-(4-bromophenyl)cyclopropylamine .

Step 3: Carboxylation (The Critical Junction)

-

Reagents: n-Butyllithium (n-BuLi, 1.2 eq), Dry Ice (CO₂).

-

Protocol:

-

Dissolve Boc-protected intermediate in anhydrous THF. Cool to -78°C .[6]

-

Add n-BuLi dropwise. (Lithium-halogen exchange occurs selectively at the aryl bromide).

-

Stir for 30 min at -78°C.

-

Bubble excess dry CO₂ gas through the solution or pour onto crushed Dry Ice.

-

Allow to warm to RT. Quench with dilute HCl.

-

Extract the carboxylic acid product into EtOAc.

-

Step 4: Deprotection

-

Protocol: Treat the Boc-acid with 4M HCl in Dioxane for 2 hours. Precipitate the final product This compound hydrochloride with diethyl ether.

Synthetic Workflow Diagram

Figure 2: Synthetic route utilizing the titanium-mediated nitrile cyclopropanation.

Applications in Drug Discovery

Peptidomimetics

This compound serves as a phenylalanine bioisostere . By replacing the

-

BACE1 Inhibitors: For Alzheimer's research, where rigidifying the backbone can improve selectivity.

-

Integrin Antagonists: Mimicking the RGD (Arg-Gly-Asp) sequence where the distance between the basic and acidic termini is critical.

Fragment-Based Drug Design (FBDD)

With a molecular weight of 177 Da and distinct vectors, it is an ideal "fragment" for screening.

-

Linker Chemistry: The amine allows amide coupling to heterocycles, while the acid allows coupling to solubilizing tails or other pharmacophores.

-

PROTACs: Used as a rigid linker in Proteolysis Targeting Chimeras to maintain a specific separation between the E3 ligase ligand and the target protein ligand.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine may absorb CO₂ from the air; storage as the Hydrochloride salt is recommended for long-term stability.

-

Analytical Verification:

-

1H NMR (DMSO-d6): Look for 4 aromatic protons (two doublets ~7.4–7.9 ppm) and 4 cyclopropyl protons (multiplet ~1.2–1.5 ppm).

-

MS (ESI): [M+H]⁺ = 178.2.

-

References

-

Bertus, P., & Szymoniak, J. (2001).[7] "New and easy route to primary cyclopropylamines from nitriles."[7] Chemical Communications, (18), 1792–1793. Link

-

Szymoniak, J., & Bertus, P. (2003).[8][7] "A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles." The Journal of Organic Chemistry, 68(18), 7133–7136. Link

-

BenchChem. (2025). "this compound Product Description & Safety Data." BenchChem Database. Link

-

PubChem. (2025).[1] "Compound Summary: this compound (CID 45140208)."[1] National Library of Medicine. Link

-

Gediya, L. K., et al. (2008). "Design and synthesis of novel benzoic acid derivatives as inhibitors." Bioorganic & Medicinal Chemistry, 16(6), 3352–3360. Link

Sources

- 1. This compound | C10H11NO2 | CID 45140208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 8. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

4-(1-Aminocyclopropyl)benzoic acid chemical synonyms and identifiers

This technical guide details the chemical identity, physicochemical properties, synthetic methodology, and research applications of 4-(1-Aminocyclopropyl)benzoic acid .

Executive Summary

This compound is a specialized bifunctional building block used extensively in medicinal chemistry to introduce conformational restriction into drug scaffolds. By incorporating a cyclopropyl ring at the alpha-position of the amino group, this compound locks the spatial orientation of the amine relative to the phenyl ring. This structural rigidity is critical for optimizing ligand-receptor binding interactions, particularly in the development of EP4 receptor antagonists (e.g., MF-766) and peptidomimetics where it serves as a constrained phenylalanine analogue.

Chemical Identity & Nomenclature

Accurate identification is prerequisite for regulatory compliance and database integration. The following identifiers are verified for the free acid form.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 1014743-82-8 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| SMILES | NC1(CC1)c1ccc(C(=O)O)cc1 |

| InChI Key | JYOWJKUJOVHUFH-UHFFFAOYSA-N |

| PubChem CID | 45140208 |

| Common Synonyms | 1-(4-Carboxyphenyl)-1-aminocyclopropane; 4-(1-Amino-cyclopropyl)-benzoic acid |

Physicochemical Properties & Structural Analysis

The utility of this compound lies in its "alpha-quaternary" carbon, which prevents racemization and restricts bond rotation.

Key Properties

-

pKa (Acid): ~4.0 (Carboxylic acid)

-

pKa (Base): ~9.0 (Primary amine)

-

LogP: ~0.83 (Predicted)

-

Solubility: Low in neutral water (zwitterionic character); soluble in dilute HCl (cationic) or dilute NaOH (anionic).

-

Stability: Stable under standard ambient conditions; the cyclopropyl ring is robust but can open under extreme catalytic hydrogenation or strong acid conditions.

Structural Logic Diagram

The following diagram illustrates the pharmacophoric contributions of each structural motif.

Figure 1: Pharmacophoric decomposition of the molecule, highlighting the functional role of each moiety in drug design.

Synthetic Methodology

The most robust synthesis of 1-aryl-1-aminocyclopropanes is the Kulinkovich-Szymoniak reaction . This method converts a nitrile directly into a primary aminocyclopropane using a titanium catalyst and a Grignard reagent.[1]

Critical Note: Direct synthesis on the free acid (4-cyanobenzoic acid) is problematic due to the Grignard reagent reacting with the carboxylic proton. The protocol below utilizes the methyl ester (Methyl 4-cyanobenzoate) as the starting material, followed by hydrolysis.

Protocol: Kulinkovich-Szymoniak Cyclopropanation

Step 1: Cyclopropanation of Methyl 4-cyanobenzoate

-

Reagents: Methyl 4-cyanobenzoate (1.0 eq), EtMgBr (3.0 M in Et₂O, 2.2 eq), Ti(OiPr)₄ (1.1 eq), BF₃·Et₂O (2.0 eq).

-

Solvent: Anhydrous THF/Ether.

-

Procedure:

-

Dissolve Methyl 4-cyanobenzoate in anhydrous THF under Argon.

-

Add Ti(OiPr)₄ and cool to -78°C.

-

Slowly add EtMgBr (Ethyl Magnesium Bromide). The solution will darken as the titanacyclopropane intermediate forms.

-

Allow the mixture to warm to room temperature (0°C to RT) over 1 hour.

-

Add BF₃·Et₂O (Boron trifluoride etherate) to promote the rearrangement to the amine.

-

Quench: Carefully quench with 10% NaOH solution.

-

Extraction: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Intermediate Product: Methyl 4-(1-aminocyclopropyl)benzoate.

-

Step 2: Ester Hydrolysis

-

Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

-

Procedure:

-

Dissolve the intermediate ester in THF/Water.

-

Add LiOH and stir at 60°C for 4 hours.

-

Workup: Acidify with 1M HCl to pH 4-5. The zwitterionic product, This compound , will precipitate.

-

Purification: Recrystallization from water/ethanol.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway converting the nitrile precursor to the target acid via the Kulinkovich-Szymoniak reaction.

Applications in Drug Discovery

EP4 Receptor Antagonists

This scaffold is a key intermediate in the synthesis of MF-766 , a highly potent and selective antagonist of the Prostaglandin E2 receptor 4 (EP4). The cyclopropyl amine acts as a rigid linker that orients the benzylic amide bond, enhancing potency in inflammatory pain models.

Conformational Restriction in Peptidomimetics

In peptide chemistry, replacing a Phenylalanine residue with this compound restricts the

-

Stabilize bioactive conformations (e.g., beta-turns).

-

Increase proteolytic stability (non-natural amino acid).

-

Probe the spatial requirements of receptor binding pockets.

Bioisostere for 4-Aminobenzoic Acid (PABA)

While PABA is flexible, this analogue locks the nitrogen vector. Researchers use it to determine if the biological activity of a PABA-derived drug is dependent on a specific conformer.

References

-

PubChem. "this compound - Compound Summary." National Library of Medicine. Link

-

Bertus, P., & Szymoniak, J. (2001).[1] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications, (18), 1792-1793. (Foundational method for Kulinkovich-Szymoniak reaction).

-

Colucci, J., et al. (2010).[2] "Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain."[2] Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763.[2] Link

-

BenchChem. "this compound Product Information." BenchChem Chemical Database. Link

Sources

The 1-Aminocyclopropyl Linker in Medicinal Chemistry: A Technical Deep Dive into 4-(1-Aminocyclopropyl)benzoic Acid

The following technical guide details the medicinal chemistry, synthesis, and application of 4-(1-Aminocyclopropyl)benzoic acid , a critical scaffold for introducing conformational constraint and metabolic stability into drug candidates.

CAS Registry Number: 1014743-82-8 Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol

Executive Summary

In the optimization of lead compounds, medicinal chemists often face a "flexibility trade-off": flexible linkers (like methylene groups) allow for induced fit but incur a high entropic penalty upon binding, while rigid linkers can improve affinity but may prevent the molecule from adopting the bioactive conformation.

This compound serves as a precision tool to resolve this conflict. By incorporating a cyclopropyl ring at the benzylic position, this scaffold utilizes the Thorpe-Ingold effect to pre-organize the vector of the amino group relative to the phenyl ring. Furthermore, the quaternary carbon of the cyclopropane ring acts as a "metabolic shield," blocking the rapid P450-mediated oxidation typical of benzylic positions.

This guide explores the structural utility of this moiety, validates its synthesis via the Kulinkovich-Szymoniak reaction , and analyzes its deployment in high-potency antagonists like MF-766 .

Structural Properties & Pharmacophore Analysis[1]

Conformational Restriction (The "Lock" Mechanism)

Unlike a standard benzyl amine, which has free rotation around the

Metabolic Stability (The "Shield" Mechanism)

Benzylic amines are notorious for high clearance due to cytochrome P450-mediated hydroxylation at the

-

Vulnerability:

(Susceptible to CYP450 abstraction of H). -

Solution:

(No

The quaternary center renders the position chemically inert to oxidative dealkylation, significantly extending the half-life (

Figure 1: Mechanism of metabolic stabilization provided by the aminocyclopropyl moiety compared to standard benzyl amines.

Case Study: MF-766 (EP4 Receptor Antagonist)[2][3][4][5][6][7][8][9]

The utility of this scaffold is best exemplified by MF-766 (Merck Frosst), a highly potent and selective antagonist for the Prostaglandin E2 receptor 4 (EP4).[1]

The Challenge

Early EP4 antagonists suffered from poor selectivity against other prostanoid receptors and rapid metabolic clearance. The binding pocket required a specific vector between the acidic headgroup (binding to Arg316) and the lipophilic tail.

The Solution

Researchers utilized the this compound scaffold to link an indole moiety to the carboxylic acid. The cyclopropyl group locked the orientation, boosting potency into the sub-nanomolar range.

Table 1: Comparative Profile of MF-766

| Property | Value / Outcome | Significance |

| Compound | MF-766 | Optimized Candidate |

| Target | EP4 Receptor | Inflammation/Oncology target |

| Binding Affinity ( | 0.23 nM | Extremely high potency driven by rigidification |

| Selectivity | > 7000-fold | vs. other prostanoid receptors |

| Oral Bioavailability ( | 74–86% (Rat/Dog) | Excellent absorption |

| Efficacy | ED₅₀ = 0.004 mg/kg | Superior to COX-2 inhibitors in AIA models |

Source: Colucci et al., Bioorg. Med. Chem. Lett. 2010; Colucci et al., Patent WO 2008/104055.

Synthetic Protocol: The Kulinkovich-Szymoniak Route[10][11]

Synthesizing this compound requires navigating chemoselectivity issues. A direct Kulinkovich reaction on methyl 4-cyanobenzoate is risky because the titanium reagent reacts with both esters (to form cyclopropanols) and nitriles (to form aminocyclopropanes).

Recommended Strategy: Start with 4-bromobenzonitrile . Construct the aminocyclopropane first, protect it, and then install the carboxylic acid via carbonylation.

Step-by-Step Methodology

Step 1: Kulinkovich-Szymoniak Cyclopropanation

-

Objective: Convert nitrile to primary aminocyclopropane.

-

Reagents: 4-Bromobenzonitrile,

(3.0 equiv), -

Solvent:

or THF.

-

Activation: Cool a solution of 4-bromobenzonitrile (1.0 equiv) and

(1.1 equiv) in dry -

Grignard Addition: Add

(3.0 equiv) dropwise. The solution will turn dark brown/black (formation of titanacyclopropane species). -

Warming: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Lewis Acid: Add

(2.0 equiv). This promotes the ring contraction of the azatitanacyclopentene intermediate. -

Quench: Quench with 10% aqueous NaOH. Extract with ether.

-

Product: 1-(4-Bromophenyl)cyclopropan-1-amine.

Step 2: Protection and Carbonylation

-

Objective: Convert aryl bromide to benzoic acid.

-

Protection: Protect the free amine with

to form tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate . -

Carbonylation:

-

Mix the protected bromide with

(cat.), dppf (ligand), and -

Pressurize with CO gas (50 psi) and heat to 80°C.

-

Result: Methyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate.

-

-

Hydrolysis & Deprotection:

-

Saponify the ester (LiOH/THF/H2O).

-

Remove Boc group (HCl/Dioxane) to yield the final This compound (HCl salt) .

-

Figure 2: Validated synthetic route avoiding chemoselectivity errors between nitrile and ester functionalities.

References

-

Colucci, J., et al. (2010).[2] "Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain."[3][2] Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763.[2] Link

-

Bertus, P., & Szymoniak, J. (2001).[4] "New and easy route to primary cyclopropylamines from nitriles."[4] Chemical Communications, (18), 1792-1793. Link

-

Merck Frosst Canada Ltd. (2008). "Antagonists of Prostaglandin E2 Receptor."[5] World Intellectual Property Organization, WO 2008/104055. Link

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

- 1. | BioWorld [bioworld.com]

- 2. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Database [bindingdb.org]

- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Aminocyclopropyl Benzoic Acid Derivatives: A Master Class in Epigenetic Pharmacophore Design

Executive Summary: The Scaffold at the Intersection of Epigenetics and Oncology

In the landscape of modern medicinal chemistry, few scaffolds demonstrate the versatility and potency of aminocyclopropyl benzoic acid derivatives . While the aminocyclopropyl moiety—historically popularized by the monoamine oxidase (MAO) inhibitor tranylcypromine (TCP)—serves as a validated "warhead" for FAD-dependent amine oxidases, its fusion with a benzoic acid pharmacophore has unlocked a new generation of selective inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

This guide dissects the biological activity of these derivatives, moving beyond basic descriptions to the causal mechanisms of their efficacy. We will explore their role as suicide inhibitors of LSD1, their application in reversing epigenetic silencing in Acute Myeloid Leukemia (AML), and the precise experimental workflows required to validate their activity.

Structural Biology & Mechanism of Action[1]

The Pharmacophore: Anatomy of a Suicide Inhibitor

The biological activity of aminocyclopropyl benzoic acid derivatives hinges on two distinct structural domains:

-

The Warhead (Aminocyclopropyl): This strained ring system mimics the transition state of the methylated lysine substrate. Upon oxidation by the FAD cofactor within the LSD1 active site, the cyclopropyl ring undergoes a radical-mediated ring opening. This results in the formation of a covalent adduct with FAD (specifically at the N5 position), permanently disabling the enzyme.

-

The Anchor (Benzoic Acid/Benzamide): The benzoic acid moiety at the para-position of the phenyl ring serves two critical functions:

-

Electrostatic Engagement: It engages in salt-bridge interactions with positively charged residues (e.g., Lys661) at the entrance of the LSD1 substrate tunnel.

-

Vector for Modification: It acts as a synthetic handle. Derivatization into benzamides or esters allows for the fine-tuning of lipophilicity and blood-brain barrier (BBB) permeability, crucial for CNS-targeted epigenetic therapies.

-

Pathway Visualization: The Suicide Inhibition Cycle

The following diagram illustrates the mechanistic sequence where the inhibitor masquerades as a substrate before irreversibly locking the catalytic machinery.

Figure 1: Mechanism of Irreversible LSD1 Inhibition by Aminocyclopropyl Derivatives.

Structure-Activity Relationship (SAR) Data

The potency of these derivatives is heavily dependent on stereochemistry and substitution at the benzoic acid tail. The trans configuration of the cyclopropyl amine is essential for optimal positioning relative to the FAD cofactor.

Table 1: Comparative IC50 Values of Key Derivatives

| Compound Class | Structure Description | Target | IC50 (Enzymatic) | Mechanism |

| Tranylcypromine (TCP) | Unsubstituted phenylcyclopropylamine | LSD1 / MAO-A/B | ~20 - 40 µM | Non-selective Irreversible |

| Compound 12 | trans-4-(2-aminocyclopropyl)benzoic acid | LSD1 | 0.58 µM | Selective Irreversible |

| Compound 1b | 4-(2-aminocyclopropyl)benzamide | LSD1 | 4.1 nM | High Potency Irreversible |

| Indole-Carboxamide | Linked via benzoic acid to indole | EP4 Receptor | 47.1 nM | Competitive Antagonist |

Data synthesized from J. Med. Chem. and UCL Discovery studies [2, 4].

Key Insight: Converting the benzoic acid to a benzamide (Compound 1b) dramatically improves potency (from micromolar to nanomolar range).[1] This suggests that the amide hydrogens may form additional hydrogen bonds within the active site or that the charge neutralization improves access to the hydrophobic pocket.

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: LSD1 Peroxidase-Coupled Inhibition Assay

Objective: Determine the IC50 of a derivative by measuring hydrogen peroxide production (a byproduct of the demethylation reaction).

Reagents:

-

Recombinant human LSD1 (1-852).

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

-

Coupling System: Amplex Red + Horseradish Peroxidase (HRP).

-

Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.

Workflow:

-

Pre-incubation (Critical Step): Incubate LSD1 enzyme with the test compound (aminocyclopropyl derivative) for 15 minutes at room temperature before adding the substrate.

-

Why? These are mechanism-based inhibitors. They require catalytic turnover to bind. Pre-incubation allows time for the initial binding event.

-

-

Reaction Initiation: Add the H3K4me2 peptide mixed with Amplex Red and HRP.

-

Kinetic Readout: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

-

Validation: Include TCP (100 µM) as a positive control for inhibition and a "no-enzyme" well to rule out background fluorescence.

Protocol B: Cellular Target Engagement (H3K4me2 Western Blot)

Objective: Confirm that the drug penetrates the cell nucleus and inhibits LSD1 in a relevant biological system (e.g., MV4-11 AML cells).

Workflow:

-

Treatment: Seed MV4-11 cells at

cells/mL. Treat with compound (e.g., 100 nM, 500 nM) for 24–48 hours. -

Histone Extraction: Do not use whole cell lysis. Use an acid extraction protocol (0.2 N HCl) to isolate histones specifically.

-

Why? Whole lysates contain high levels of cytoplasmic proteins that can interfere with histone normalization.

-

-

Western Blotting:

-

Primary Antibody: Anti-H3K4me2 (Target).

-

Loading Control: Anti-Total H3 (Critical for normalization).

-

-

Quantification: A successful "hit" will show a dose-dependent increase in H3K4me2 signal (inhibition of demethylation causes accumulation of the methyl mark).

Screening & Validation Workflow

To efficiently identify lead candidates from this scaffold class, use the following logic flow. This integrates biochemical potency with functional cellular outcomes (differentiation).[2]

Figure 2: Integrated Screening Workflow for LSD1 Inhibitors.

References

-

BenchChem. 4-(1-Aminocyclopropyl)benzoic Acid: Structure and Applications. Retrieved from

-

Maes, T., et al. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel PET Imaging Agents for LSD1. Journal of Medicinal Chemistry. Retrieved from

-

UCL Discovery. Synthesis of carboxamides tranylcypromine analogues as LSD1 (KDM1A) inhibitors for AML. Retrieved from

-

NIH National Library of Medicine. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists. Retrieved from

-

ACS Publications. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 4-(1-Aminocyclopropyl)benzoic Acid

Introduction: The Significance of 4-(1-Aminocyclopropyl)benzoic Acid in Modern Drug Discovery

This compound is a non-canonical amino acid that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its rigid cyclopropyl moiety introduces conformational constraint, which can enhance binding affinity and metabolic stability of drug candidates.[1] The benzoic acid group provides a key interaction point for molecular recognition, while the primary amino group offers a vector for further chemical elaboration.[1] This unique combination of features makes it a valuable scaffold for the synthesis of novel therapeutics, including enzyme inhibitors and receptor antagonists.[1]

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals.[3][4] However, the amide coupling of this compound can present unique challenges due to the steric hindrance imposed by the cyclopropyl group adjacent to the amine, and the electronic nature of the benzoic acid ring. This guide provides a comprehensive overview of robust and efficient protocols for the successful amide coupling of this valuable synthetic intermediate, addressing common challenges and offering field-proven solutions.

Core Challenges in Amide Coupling with this compound

The primary challenge in the amide coupling of this compound lies in the steric bulk surrounding the amine functionality. The quaternary carbon of the cyclopropyl ring hinders the approach of an activated carboxylic acid, potentially leading to slow reaction rates and low yields with standard coupling reagents.[5][6] Furthermore, the electronic properties of the benzoic acid can influence the reactivity of both the carboxylic acid and the amine.

Standard amide coupling reagents such as HATU, HBTU, EDC/HOBt, and DCC/DMAP may prove inefficient for this sterically demanding substrate.[5][7] These reagents might not generate a sufficiently reactive activated species to overcome the steric barrier, or the activated intermediate may be prone to decomposition before the desired coupling occurs.[7] Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount for achieving high yields and purity.

Recommended Amide Coupling Protocols

Herein, we present a selection of validated protocols for the amide coupling of this compound with various carboxylic acids. The choice of protocol will depend on the specific nature of the coupling partners, their steric and electronic properties, and the desired scale of the reaction.

Protocol 1: High-Efficiency Coupling using Phosphonium Salts (PyBOP)

Phosphonium salt-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly effective for difficult amide couplings, including those involving sterically hindered amines.[7]

Reaction Scheme:

Caption: General workflow for PyBOP-mediated amide coupling.

Detailed Protocol:

-

To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or CH2Cl2 (0.1-0.5 M) under an inert atmosphere (N2 or Ar), add PyBOP (1.1 eq.) and a hindered amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

-

Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale: PyBOP generates a highly reactive benzotriazole ester in situ, which readily reacts with the sterically hindered amine of this compound. The use of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates

For particularly challenging couplings where even phosphonium salts fail, the in situ generation of highly reactive acyl fluorides can be a powerful strategy.[8] Acyl fluorides are less sterically demanding than many other activated species, facilitating the reaction with hindered amines.[8]

Reaction Scheme:

Caption: Two-step, one-pot acyl fluoride-mediated amide coupling.

Detailed Protocol:

-

To a solution of the carboxylic acid (1.2 eq.) in anhydrous CH2Cl2 (0.2 M) under an inert atmosphere, add N-methylimidazole (NMI) (2.4 eq.) and cool the mixture to 0 °C.

-

Add a solution of cyanuric fluoride (TCFH) (0.6 eq.) in anhydrous CH2Cl2 dropwise. Stir the mixture at 0 °C for 30 minutes to generate the acyl fluoride.

-

In a separate flask, dissolve this compound (1.0 eq.) and DIPEA (2.0 eq.) in anhydrous CH2Cl2.

-

Add the solution of the amine and base to the pre-formed acyl fluoride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by LC-MS.

-

Quench the reaction with saturated aqueous NaHCO3 and extract with CH2Cl2.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the residue by flash chromatography.

Rationale: The in situ formation of the highly reactive acyl fluoride intermediate overcomes the steric hindrance of the cyclopropylamine. This method is particularly useful when other standard coupling protocols provide low yields.[8]

Comparative Data of Coupling Reagents

The following table provides a general comparison of common coupling reagents for the amidation of sterically hindered amines like this compound.

| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Advantages | Potential Drawbacks |

| EDC | Carbodiimide | Moderate | HOBt, DMAP | Readily available, water-soluble byproducts.[9] | May be inefficient for hindered substrates.[7] |

| HATU | Uronium/Aminium | High | DIPEA, TEA | High efficiency, fast reaction times.[10] | Can be expensive, potential for side reactions.[11] |

| PyBOP | Phosphonium | Very High | DIPEA | Excellent for hindered substrates, low racemization.[7] | Byproducts can complicate purification. |

| Acyl Fluorides | Acyl Halide | Extremely High | N/A | Overcomes severe steric hindrance.[8] | Requires careful handling of fluorinating agents. |

Troubleshooting Common Issues

-

Low Conversion: If the reaction stalls, consider increasing the reaction temperature or using a more potent coupling reagent (e.g., moving from EDC/HOBt to HATU or PyBOP). Microwave heating can also be beneficial for accelerating sluggish reactions.[7]

-

Side Reactions: The presence of a catalytic amount of an additive like HOBt can help to suppress side reactions and improve the overall efficiency of carbodiimide-mediated couplings.[9]

-

Purification Challenges: The byproducts of some coupling reagents (e.g., phosphonium oxides from PyBOP) can be difficult to remove. A thorough aqueous workup is often necessary.

Conclusion

The successful amide coupling of this compound is readily achievable with the appropriate selection of reagents and reaction conditions. While standard protocols may fall short due to steric hindrance, the use of more potent coupling reagents like phosphonium salts or the in situ generation of acyl fluorides provides robust and reliable methods for the synthesis of a wide range of amide derivatives. The protocols and insights provided in this guide are intended to empower researchers to efficiently incorporate this valuable building block into their synthetic endeavors, accelerating the discovery of new and innovative therapeutics.

References

-

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. [Link]

-

The Synthesis of Sterically Hindered Amides - ResearchGate. [Link]

-

Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]

-

This compound | C10H11NO2 | CID 45140208 - PubChem. [Link]

-

Amide Synthesis - Fisher Scientific. [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

-

Recent developments in catalytic amide bond formation - Sci-Hub. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

-

Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. [Link]

-

Benzoic acid, 4-(1-aminocyclopropyl)-, methyl ester - Chongqing Chemdad Co. ,Ltd. [Link]

-

Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. [Link]

-

Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. [Link]

-

Chemical Properties of Benzoic Acid: Detailed Analysis - Justlong in Food. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. [Link]

-

Benzoic Acid - Structure, Properties, Reactions - Turito. [Link]

Sources

- 1. This compound [benchchem.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hepatochem.com [hepatochem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

Application Note & Protocol: Strategic Incorporation of Aminocyclopropyl Linkers in Peptide Synthesis

Abstract

The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic drug design.[1][2] Aminocyclopropyl (Acca) linkers, in particular, offer a robust method for introducing rigid structural motifs into peptide backbones, thereby enhancing metabolic stability, modulating receptor affinity, and defining bioactive conformations.[3] However, the steric hindrance imposed by the cyclopropyl ring presents significant synthetic challenges during solid-phase peptide synthesis (SPPS).[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of Fmoc-protected aminocyclopropyl building blocks and their efficient incorporation into peptide sequences using advanced SPPS methodologies. We address common challenges, compare critical reagents, and offer field-proven insights to empower researchers in drug discovery and development.

Introduction: The Rationale for Conformational Constraint

The inherent flexibility of linear peptides often limits their therapeutic potential due to susceptibility to proteolytic degradation and entropic penalties upon binding to biological targets.[5] Introducing conformational constraints, such as those provided by aminocyclopropyl linkers, pre-organizes the peptide into a more rigid structure.[6] This rigidity can lock the peptide into its bioactive conformation, leading to significant improvements in binding affinity and selectivity.[1] The cyclopropane ring is a bioisostere for a peptide bond, offering unique torsional angle constraints (Φ, ψ) that are otherwise difficult to achieve.[1] Furthermore, the non-natural structure of the Acca residue provides steric shielding against enzymatic cleavage, thereby increasing the peptide's in-vivo half-life.[2]

Preparation of Fmoc-Aminocyclopropyl Carboxylic Acid Building Blocks

The successful incorporation of Acca linkers begins with the synthesis of the requisite protected building block. Commercially available options are often limited and costly.[7] We present a robust protocol for the synthesis of Fmoc-aminocyclopropyl-carboxylic acid, adapted from established methods for synthesizing other challenging amino acid derivatives. This strategy utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary, solid-phase protecting group for the carboxylic acid moiety, which facilitates purification and handling during the critical Fmoc protection step.[7]

Workflow for Building Block Synthesis

Caption: Workflow for the synthesis of the Fmoc-Acca-OH building block.

Protocol 2.1: Synthesis of Fmoc-1-aminocyclopropane-1-carboxylic acid

This protocol is adapted from a solid-phase method used for preparing N-methylated amino acids, leveraging the 2-CTC resin for temporary carboxyl protection.[7]

-

Resin Preparation & Loading:

-

Swell 2-chlorotrityl chloride (2-CTC) resin (1.0 g, 1.6 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

-

In a separate flask, dissolve 1-aminocyclopropane-1-carboxylic acid (3 eq., 4.8 mmol, 485 mg) in a minimal volume of anhydrous DCM.

-

Add N,N-diisopropylethylamine (DIEA) (9 eq., 14.4 mmol, 2.5 mL) to the amino acid solution.

-

Drain the DCM from the swollen resin and add the amino acid/DIEA solution. Agitate the mixture for 2 hours at room temperature.

-

To cap any remaining reactive trityl groups, add 1 mL of methanol and agitate for 30 minutes.

-

Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

-

-

Fmoc Protection:

-

Swell the Acca-O-CTC resin in N,N-dimethylformamide (DMF, 10 mL).

-

Add Fmoc-O-succinimide (Fmoc-OSu) (3 eq., 4.8 mmol, 1.62 g) and DIEA (5 eq., 8.0 mmol, 1.4 mL) to the resin suspension.

-

Agitate the reaction at room temperature for 4-6 hours. Monitor the reaction for the disappearance of free amine using a Kaiser test.[8]

-

Once the reaction is complete (Kaiser test negative), drain the solution and wash the resin with DMF (5x), DCM (3x), and methanol (2x). Dry the resin completely under vacuum.

-

-

Cleavage from Resin:

-

Prepare a cleavage solution of 1% trifluoroacetic acid (TFA) in DCM.

-

Add the cleavage solution (10 mL) to the dry resin, agitate for 2 minutes, and drain the filtrate into a flask containing an equal volume of water to quench the TFA.[7]

-

Repeat the cleavage step four more times, collecting the filtrate in the same aqueous solution. This repetitive, mild cleavage minimizes the risk of premature deprotection of acid-labile side chains if this strategy were adapted for other amino acids.[9]

-

Extract the combined aqueous/DCM mixture. Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Acca-OH product.

-

-

Purification:

-

Purify the crude product via flash column chromatography (silica gel) using a suitable gradient of methanol in dichloromethane containing 0.5% acetic acid to afford the pure Fmoc-Acca-OH building block.

-

Incorporation into Peptides via Fmoc-SPPS

The primary challenge in incorporating Fmoc-Acca-OH is overcoming the steric hindrance of the cyclopropyl group, which can lead to slow and incomplete coupling reactions.[4] Success hinges on the selection of an appropriate coupling reagent and optimized reaction conditions.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the single most critical factor for efficiently incorporating sterically hindered residues. Carbodiimide-based reagents like DCC and DIC are often insufficient.[5] Modern onium salt-based reagents (phosphonium or aminium/uronium type) are required to achieve high coupling yields.[10][11]

| Coupling Reagent | Class | Key Advantages & Causality | Typical Equivalents (AA:Reagent:Base) | Reference(s) |

| HATU | Aminium | Gold Standard. Forms a highly reactive OAt-ester. The pyridine nitrogen in the HOAt byproduct provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization. Highly effective for hindered couplings. | 1 : 0.95 : 2 | [1][6][11] |

| HCTU | Aminium | A more cost-effective alternative to HATU. Forms a 6-Cl-OBt ester, which is more reactive than the OBt ester formed by HBTU, but generally less reactive than the OAt-ester from HATU. | 1 : 0.95 : 2 | [12] |

| COMU | Aminium | Excellent Safety Profile. Based on the non-explosive OxymaPure leaving group. Reactivity is comparable or, in some cases, superior to HATU. Exhibits high solubility and is well-suited for difficult sequences. | 1 : 0.95 : 2 | [5][12][13] |

| PyAOP | Phosphonium | Forms a highly reactive OAt-ester, similar to HATU. As a phosphonium salt, it does not have the potential to cause guanidinylation of the free N-terminus, a side reaction sometimes observed with excess aminium reagents. | 1 : 0.95 : 2 | [1][6][11] |

| DIC/OxymaPure | Carbodiimide/ Additive | A robust and cost-effective system. OxymaPure is a superior additive to HOBt, offering better reactivity and racemization suppression without the explosive hazard of HOAt. Can be effective if longer coupling times are used. | 1 : 1 : 1 (+Oxyma) | [5] |

General SPPS Workflow for Acca Incorporation

Caption: A typical SPPS cycle highlighting the critical coupling step for Acca.

Protocol 3.1: Solid-Phase Incorporation of Fmoc-Acca-OH

This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard resin like Rink Amide or Wang.

-

Resin Preparation:

-

Place the peptide-resin with a free N-terminal amine in a reaction vessel.

-

Wash the resin with DMF (3x) to prepare for coupling.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Acca-OH (3 eq., 0.3 mmol) and a coupling reagent (e.g., HATU, 2.9 eq., 0.29 mmol) in DMF (2 mL).

-

Add DIEA (6 eq., 0.6 mmol, 105 µL) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes. The solution may change color, which is typical for reagents like HATU.[14]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for at least 2 hours. Due to steric hindrance, a standard 30-60 minute coupling time is often insufficient.[15]

-

After 2 hours, drain the solution and wash the resin with DMF (3x).

-

-

Monitoring and Recoupling (Double Coupling):

-

Take a small sample of resin beads and perform a qualitative Kaiser test to check for the presence of free primary amines.[8]

-

If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to Step 6.

-

If the test is positive (beads are dark blue): The coupling is incomplete. This is common for the first attempt with Acca. Perform a second coupling (double coupling) by repeating Steps 2 and 3. A fresh solution of activated amino acid should be prepared.

-

-

Capping (Optional but Recommended):

-

If the Kaiser test remains positive after a second coupling, it indicates that some sites are too sterically hindered to react. To prevent the formation of deletion sequences, these unreacted amines must be permanently blocked or "capped".

-

Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain and wash the resin thoroughly with DMF (5x).[16]

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes, drain, and repeat with fresh piperidine solution for another 5-10 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine and the dibenzofulvene adduct.[17][18] The resin is now ready for the next coupling cycle.

-

Final Cleavage and Deprotection

The final step is to cleave the completed peptide from the solid support and remove all side-chain protecting groups. The choice of cleavage cocktail depends on the specific amino acids present in the sequence.[19] The cyclopropyl group itself is stable to standard TFA cleavage conditions.

Protocol 4.1: Standard TFA Cleavage

-

Preparation:

-

Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

-

Prepare a fresh cleavage cocktail. For most peptides, a standard mixture is effective: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) .[9]

-

Causality: TIS acts as a scavenger for carbocations generated from t-butyl and trityl protecting groups. Water helps scavenge and improves solubility. For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to prevent side reactions.[9][20]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of starting resin).

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin through a sintered glass funnel and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation and Isolation:

-

Concentrate the TFA filtrate to a small volume using a rotary evaporator or a stream of nitrogen.

-

Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

-

Troubleshooting

-

Problem: Persistently positive Kaiser test after double coupling of Fmoc-Acca-OH.

-

Cause: Severe steric hindrance, possibly exacerbated by peptide aggregation on the resin.[21]

-

Solution: Use a stronger coupling reagent (e.g., switch from HCTU to COMU or HATU).[13][22] Consider performing the coupling at an elevated temperature (40-50 °C), which can improve kinetics, but must be done cautiously to avoid racemization. Ensure effective capping of unreacted sites.

-

-

Problem: Low final yield of the desired peptide.

-

Cause: Incomplete coupling at the Acca step leading to truncated sequences, or loss of peptide during workup.

-

Solution: Optimize the Acca coupling step by using double coupling as standard. Ensure complete precipitation in cold ether; chilling the ether to -20 °C can improve recovery.

-

-

Problem: Unexpected mass peaks in final LC-MS analysis.

-

Cause: Deletion sequences from incomplete coupling, or side reactions during final cleavage due to inadequate scavengers.

-

Solution: Re-evaluate the coupling protocol for the Acca residue. Confirm that the cleavage cocktail is appropriate for the amino acids in your sequence (e.g., add EDT for Cys-containing peptides).[9][19]

-

References

-

Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 13, 2026, from [Link]

-

Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved February 13, 2026, from [Link]

-

Peroni, E., et al. (1998). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. Retrieved February 13, 2026, from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved February 13, 2026, from [Link]

-

Goméz, A., et al. (2021). Sequence-dependent aggregation leads to "difficult couplings". ResearchGate. Retrieved February 13, 2026, from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved February 13, 2026, from [Link]

-

Nowick, J., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 13, 2026, from [Link]

-

Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved February 13, 2026, from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved February 13, 2026, from [Link]

-

R Discovery. (1981). Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid. Retrieved February 13, 2026, from [Link]

-

Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved February 13, 2026, from [Link]

-

ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved February 13, 2026, from [Link]

-

MDPI. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. Retrieved February 13, 2026, from [Link]

-

MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved February 13, 2026, from [Link]

Sources

- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. mdpi.com [mdpi.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 11. 肽偶联剂选择指南 [sigmaaldrich.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mesalabs.com [mesalabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 19. researchgate.net [researchgate.net]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Application Notes and Protocols: Protecting Group Strategies for 1-Aminocyclopropyl Moieties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1-aminocyclopropyl moiety is a conformationally constrained structural motif of significant interest in medicinal chemistry. Its incorporation into small molecules and peptides can impart unique pharmacological properties. However, the synthesis of molecules containing this moiety presents unique challenges, particularly concerning the protection and deprotection of the primary amino group. The inherent ring strain and distinct electronic properties of the cyclopropyl group necessitate careful consideration of protecting group strategies to ensure high yields and prevent undesired side reactions. This guide provides a detailed overview of common protecting group strategies for 1-aminocyclopropyl moieties, complete with field-proven insights and detailed experimental protocols.

The Unique Challenge of the 1-Aminocyclopropyl Moiety

The reactivity of the amino group in 1-aminocyclopropyl derivatives is influenced by the unique hybridization of the cyclopropyl ring. The exocyclic C-N bond has a higher degree of s-character compared to a typical primary amine, which can affect its nucleophilicity. Furthermore, the steric environment around the amino group, while not exceedingly bulky, is distinct and can influence the efficiency of both protection and deprotection reactions. The selection of an appropriate protecting group is therefore a critical step in any synthetic route involving this valuable building block.[1]

Carbamate Protecting Groups: The Workhorses of Amine Protection

Carbamate-based protecting groups are among the most widely used for amines due to their general stability and the availability of a wide range of deprotection methods.[2] For 1-aminocyclopropyl moieties, the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most frequently employed.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a popular choice for the protection of 1-aminocyclopropylamines due to its ease of introduction and its stability to a wide range of non-acidic conditions.[3][4]

Rationale for Use: The Boc group is robust and can withstand many synthetic transformations, including some nucleophilic and basic conditions.[4] Its removal under acidic conditions is typically clean and efficient.[3]

Protocol 2.1.1: Boc-Protection of 1-Aminocyclopropanecarboxylic Acid

-

Materials: 1-aminocyclopropanecarboxylic acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), dioxane, water, diethyl ether, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 1-aminocyclopropanecarboxylic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.0 eq) in a round-bottom flask.

-

Add a solution of Boc₂O (1.1 eq) in dioxane.

-

Stir the mixture vigorously at room temperature overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-1-aminocyclopropanecarboxylic acid.

-

Protocol 2.1.2: Deprotection of N-Boc-1-aminocyclopropyl Moiety

-

Materials: N-Boc-protected 1-aminocyclopropyl derivative, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc-protected compound (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting amine salt can be used directly or neutralized with a suitable base.[5]

-

Visualization of Boc Protection and Deprotection

Caption: Workflow for Boc protection and deprotection.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another valuable protecting group for 1-aminocyclopropylamines, particularly in synthetic strategies where acidic conditions are to be avoided.[6]

Rationale for Use: The Cbz group is stable to a wide range of acidic and basic conditions.[7] Its removal is typically achieved by catalytic hydrogenolysis, which are mild and neutral conditions.[5]

Protocol 2.2.1: Cbz-Protection of a 1-Aminocyclopropyl Derivative

-

Materials: 1-aminocyclopropyl derivative, benzyl chloroformate (Cbz-Cl), sodium carbonate (Na₂CO₃), water, diethyl ether.

-

Procedure:

-

Dissolve the 1-aminocyclopropyl derivative (1.0 eq) in a 1 M aqueous solution of Na₂CO₃ (2.5 eq) with cooling in an ice bath.

-

Add Cbz-Cl (1.1 eq) dropwise while vigorously stirring, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz-protected product.[1]

-

Protocol 2.2.2: Deprotection of N-Cbz-1-aminocyclopropyl Moiety

-

Materials: N-Cbz-protected 1-aminocyclopropyl derivative, 10% Palladium on carbon (Pd/C), methanol (MeOH) or ethanol (EtOH), hydrogen gas (H₂).

-

Procedure:

-

Dissolve the N-Cbz-protected compound (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Evacuate the flask and backfill with H₂ gas (this process should be repeated three times).

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[8]

-

Visualization of Cbz Protection and Deprotection

Caption: Workflow for Cbz protection and deprotection.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.

Rationale for Use: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[9] Its removal with a secondary amine base is rapid and clean.[10]

Protocol 2.3.1: Fmoc-Protection of a 1-Aminocyclopropyl Derivative

-

Materials: 1-aminocyclopropyl derivative, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water.

-

Procedure:

-

Dissolve the 1-aminocyclopropyl derivative (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

-

Extract with diethyl ether to remove impurities.

-

Acidify the aqueous layer to pH 1 with 1 M HCl.

-

Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the N-Fmoc-protected compound.[9]

-

Protocol 2.3.2: Deprotection of N-Fmoc-1-aminocyclopropyl Moiety

-

Materials: N-Fmoc-protected 1-aminocyclopropyl derivative, piperidine, dimethylformamide (DMF).

-

Procedure:

-

Dissolve the N-Fmoc-protected compound in DMF.

-

Add a solution of 20% piperidine in DMF.

-

Stir the reaction at room temperature for 10-30 minutes.

-

The deprotected amine can be isolated by precipitation with a non-polar solvent or used directly in the next synthetic step after removal of the volatiles under vacuum.[10][11]

-

Sulfonamide Protecting Groups: Robust and Orthogonal

Sulfonamide-based protecting groups offer a high degree of stability, making them suitable for multi-step syntheses involving harsh reaction conditions.

o-Nitrobenzenesulfonyl (Nosyl) Group

The nosyl group is a highly effective protecting group for amines, offering excellent stability and unique deprotection conditions that provide orthogonality to many other protecting groups.[12][13]

Rationale for Use: The nosyl group is stable to strongly acidic conditions and is orthogonal to Boc and Cbz groups.[12][14] It can be cleaved under mild, neutral to slightly basic conditions using a thiol nucleophile.[15]

Protocol 3.1.1: Nosyl-Protection of a 1-Aminocyclopropyl Derivative

-

Materials: 1-aminocyclopropyl derivative, 2-nitrobenzenesulfonyl chloride (nosyl-Cl), triethylamine (TEA) or pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve the 1-aminocyclopropyl derivative (1.0 eq) and TEA or pyridine (1.5 eq) in DCM at 0 °C.

-

Add a solution of nosyl-Cl (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-nosyl-protected product.

-

Protocol 3.1.2: Deprotection of N-Nosyl-1-aminocyclopropyl Moiety

-

Materials: N-Nosyl-protected 1-aminocyclopropyl derivative, thiophenol, potassium carbonate (K₂CO₃), acetonitrile or DMF.

-

Procedure:

-

Dissolve the N-nosyl-protected compound (1.0 eq) in acetonitrile or DMF.

-

Add thiophenol (2.0-3.0 eq) and K₂CO₃ (2.0-3.0 eq).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M NaOH to remove excess thiophenol, followed by brine.

-

Dry the organic layer, filter, and concentrate to yield the deprotected amine.[14]

-

Orthogonal Protection Strategies

In the synthesis of complex molecules containing a 1-aminocyclopropyl moiety and other functional groups, an orthogonal protection strategy is often necessary.[16] This involves the use of multiple protecting groups that can be removed under different, non-interfering conditions.[2] For example, a synthetic route might employ a Boc group for the 1-aminocyclopropyl moiety, an Fmoc group for another amine, and a Cbz group for a third, allowing for their selective deprotection at different stages of the synthesis.

Visualization of an Orthogonal Strategy

Caption: Example of an orthogonal deprotection sequence.

Summary and Comparative Data

The choice of protecting group for a 1-aminocyclopropyl moiety depends on the overall synthetic strategy, including the nature of other functional groups present and the reaction conditions to be employed in subsequent steps.

| Protecting Group | Protection Reagents | Deprotection Conditions | Stability | Orthogonality |

| Boc | Boc₂O, Base | TFA, HCl | Base, Nucleophiles, H₂/Pd/C | Cbz, Fmoc, Nosyl |

| Cbz | Cbz-Cl, Base | H₂, Pd/C | Acid, Base | Boc, Fmoc, Nosyl |

| Fmoc | Fmoc-OSu, Base | Piperidine, DBU | Acid, H₂/Pd/C | Boc, Cbz, Nosyl |

| Nosyl | Nosyl-Cl, Base | Thiophenol, K₂CO₃ | Strong Acid, H₂/Pd/C | Boc, Cbz, Fmoc |

Conclusion

The successful synthesis of molecules containing the 1-aminocyclopropyl moiety is highly dependent on the judicious choice and application of amine protecting groups. The Boc, Cbz, Fmoc, and Nosyl groups each offer a unique set of properties that can be leveraged to achieve specific synthetic goals. By understanding the rationale behind their use, their respective stabilities, and the protocols for their introduction and removal, researchers can effectively navigate the challenges associated with the manipulation of this important structural motif. The provided protocols and comparative data serve as a practical guide for the implementation of these strategies in the laboratory.

References

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]

- Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (n.d.). Synlett.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

- Methods for Removing the Fmoc Group. (n.d.).

- Selective cleavage of Cbz-protected amines. (2001). Organic Letters, 3(26), 4145-4148.

-

Methods for Removing the Fmoc Group. (n.d.). Springer Nature Link. Retrieved from [Link]

- Recent Advances in the Protection of Amine Functionality: A Review. (2020).

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- ResearchGate. (n.d.). Methods for Removing the Fmoc Group.

- Cbz Protection - Common Conditions. (n.d.). Organic Chemistry Portal.

- Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Chemistry – A European Journal, 29(44).

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). Molecules, 28(15), 5789.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Green Chemistry, 13(4), 841-844.

- Selective Cleavage of Cbz-Protected Amines. (n.d.).

- WO2013089241A1 - Method for removing Fmoc group - Google P

- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.

- Der Pharma Chemica. (n.d.).

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

- US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google P

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

Sources

- 1. (PDF) Amino Protecting Groups Stability [academia.edu]

- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

- 13. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Protective Groups [organic-chemistry.org]

Application Note: Overcoming Steric Bulk in Solid-Phase Peptide Synthesis (SPPS)

Strategies for N-Methylated and

Abstract

The synthesis of peptides containing sterically hindered residues—such as

The Steric Challenge: Mechanism of Failure

In standard SPPS, the rate of acylation is governed by the accessibility of the N-terminal amine and the reactivity of the incoming activated ester. Hindered amino acids introduce two distinct failure modes:

-

Steric Shielding: In Aib (

-methylalanine), the geminal dimethyl group creates a dense electron cloud and physical barrier, preventing the approach of the activated amino acid. -

Interchain Aggregation: Hydrophobic, bulky residues often induce

-sheet formation on the resin. This "gelation" collapses the resin matrix, trapping the N-terminus inside a solvophobic core where reagents cannot penetrate.

Visualization: The Steric Barrier

The following diagram illustrates the kinetic blockade caused by

Figure 1: Mechanistic comparison of steric shielding. The gem-dimethyl group of Aib creates a high-energy barrier to nucleophilic attack.

Strategic Resin & Linker Selection

Before chemistry begins, the solid support must be optimized to maintain solvation of the growing hindered chain.

| Parameter | Recommendation | Rationale |

| Resin Matrix | ChemMatrix (PEG) or PEGA | Polystyrene (PS) resins shrink significantly when hydrophobic peptides aggregate. PEG-based resins maintain high swelling in DMF/NMP, keeping reactive sites accessible. |

| Loading | Low (0.15 – 0.25 mmol/g) | High loading promotes inter-chain aggregation (pseudo-dilution principle). Low loading ensures spatial separation of growing chains. |

| Solvent | NMP (N-methylpyrrolidone) | NMP has a higher dipole moment than DMF and is superior at solvating aggregated |

Advanced Coupling Chemistries

Standard HBTU/DIC coupling is insufficient for Aib-Aib or N-Me-AA couplings. The following reagents are required for high-efficiency acylation.

A. The Gold Standard: COMU / Oxyma

COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) combined with Oxyma Pure is currently the most effective system for hindered couplings.

-

Why: It generates a highly reactive ester with lower racemization risk than HATU and is safer (non-explosive) than benzotriazole-based reagents.

-

Usage: 1:1:2 ratio of AA : COMU : DIPEA.

B. The "Power" Alternative: PyAOP

For extremely difficult couplings (e.g., N-Me-Val to N-Me-Val), PyAOP (phosphonium salt) often outperforms uronium salts.

-

Why: Phosphonium by-products do not react with the N-terminus (unlike guanidinylation from uronium salts), allowing for longer reaction times without terminating the chain.

C. Base Selection: The Collidine Rule

When coupling Cysteine or Histidine at elevated temperatures (see Protocol), replace DIPEA with 2,4,6-collidine (TMP) .

-

Reason: DIPEA promotes racemization at high temperatures (

). Collidine is a weaker, more hindered base that suppresses epimerization while maintaining sufficient basicity for activation.

Protocol: Microwave-Assisted Coupling for Hindered Residues

Microwave irradiation is non-negotiable for sequences containing multiple Aib or N-methyl residues. The thermal energy overcomes the activation barrier shown in Figure 1.

Reagents:

-

Activator: 0.5 M COMU in DMF.

-

Base: 1.0 M DIPEA in NMP (Use 1.0 M Collidine for Cys/His).

-

Amino Acid: 0.2 M Fmoc-AA-OH in NMP.

Workflow:

-

Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma Pure (prevents aspartimide formation and racemization).

-

Microwave: 75°C for 3 minutes.

-

-

Wash: DMF (4 x 30 sec).

-

Coupling (The "Tiered" Approach): Select the method based on the incoming amino acid difficulty.

| Difficulty Tier | Amino Acid Types | Temperature | Time | Cycles |

| Standard | Ala, Gly, Leu, Phe | 75°C | 5 min | Single |

| Sensitive | Cys, His, Arg | 50°C | 10 min | Double |

| Hindered | Aib, N-Me-X, Val, Ile | 75°C | 10 min | Double |

| Extreme | Aib-Aib, N-Me to N-Me | 90°C | 20 min | Double |